molecular formula C28H56BrN8O3P B10818380 2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide

Cat. No.: B10818380
M. Wt: 663.7 g/mol
InChI Key: NEWPPYXAPZXBAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TG-0054 (hydrobromide) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Custom synthesis services are available for research purposes .

Industrial Production Methods: Industrial production of TG-0054 (hydrobromide) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography. The compound is then formulated into its hydrobromide salt form for enhanced stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: TG-0054 (hydrobromide) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

TG-0054 (hydrobromide) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study CXCR4-mediated signaling pathways and interactions.

    Biology: Employed in research on stem cell mobilization and homing, as well as in studies on inflammation and immune response.

    Medicine: Investigated for its potential in treating conditions such as myocardial infarction, choroid neovascularization, and various hematological disorders. .

    Industry: Utilized in the development of new therapeutic agents targeting CXCR4 and related pathways.

Mechanism of Action

Comparison with Similar Compounds

    Plerixafor: Another CXCR4 antagonist used for stem cell mobilization. It has a different chemical structure but similar biological activity.

    AMD3100: A bicyclam molecule that also targets CXCR4 and is used in stem cell mobilization.

Uniqueness of TG-0054 (Hydrobromide): TG-0054 (hydrobromide) is unique due to its high potency, oral bioavailability, and favorable safety profile. It has shown superior efficacy in mobilizing stem cells compared to other CXCR4 antagonists, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C28H56BrN8O3P

Molecular Weight

663.7 g/mol

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide

InChI

InChI=1S/C27H51N8O3P.CH4.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H4;1H

InChI Key

NEWPPYXAPZXBAV-UHFFFAOYSA-N

Canonical SMILES

C.C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br

Origin of Product

United States

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